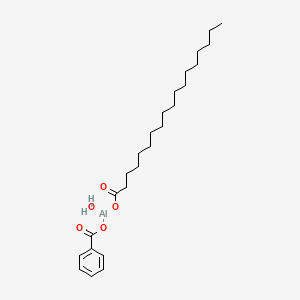

(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum

Description

Classification and Structural Foundations in Advanced Chemical Systems

Hydroxyaluminum benzoate (B1203000) stearate (B1226849) is classified as a mixed-ligand aluminum coordination compound or an aluminum salt. Its structure consists of a central aluminum ion bonded to a hydroxyl anion (-OH), a benzoate anion (C₆H₅COO⁻), and a stearate anion (C₁₇H₃₅COO⁻). The presence of the hydroxyl group allows the compound to be categorized as a basic aluminum soap.

This compound is amphoteric, meaning it can react as either an acid or a base, a characteristic imparted by the hydroxyaluminum component. The long hydrocarbon chain of the stearate ligand provides significant hydrophobicity, while the aromatic benzoate group contributes to thermal stability and can offer antimicrobial properties. The coordination of these distinct anions to the aluminum center creates a molecule with multifunctional capabilities. Several chemical identifiers and properties are used to define this compound, though variations in the exact molecular formula exist in literature.

Interdisciplinary Significance in Contemporary Materials Science Research

The interdisciplinary significance of Hydroxyaluminum benzoate stearate is rooted in its application as a functional additive in materials science. Its unique structure allows it to perform several roles that are critical in the formulation of polymers, lubricants, and coatings.

Rheology Modification and Gelling: As an aluminum soap, it is an effective thickening and gelling agent. nih.gov In lubricating greases, aluminum complex soaps containing both stearate and benzoate have been a dominant technology, valued for their high dropping points and excellent water resistance. researchgate.net The compound can form a gel network within a liquid medium, increasing its viscosity and providing structural integrity. culturalheritage.org

Polymer Stabilization: It is used as a stabilizer in polymers like PVC to prevent thermal degradation during processing. The synergistic action of the benzoate and stearate ligands is thought to enhance thermal stability.

Lubrication and Additives: In industrial applications, it functions as a lubricant or lubricant additive, reducing friction between surfaces. nih.govnimbasia.com It is particularly noted for its use in petroleum lubricating oil and grease manufacturing. nih.gov

Waterproofing: The hydrophobic nature of the stearate component makes it a useful waterproofing agent in materials.

The compound's performance is often compared to its single-ligand analogs, highlighting the advantages of its hybrid structure.

Historical Evolution of Scientific Inquiry into Hydroxyaluminum Benzoate Stearate and Analogous Compounds

Direct historical documentation for Hydroxyaluminum benzoate stearate is limited, but its development can be understood by tracing the scientific evolution of its parent compounds, the aluminum soaps. The use of aluminum compounds dates back to antiquity, with alum being a critical commodity for dyeing. wikipedia.org The modern history of aluminum chemistry began in the 19th century, leading to the industrial production of aluminum metal and its various compounds. wikipedia.org

The gelling properties of aluminum soaps in oil were known by the late 19th century, but their application in materials like paint did not become common until the 20th century. culturalheritage.org

Early 1900s: Scientific literature from 1901 mentions the use of aluminum oleate (B1233923) to prevent the settling of pigments in paint tubes. culturalheritage.org

1920s: A surge of research led to patents for using aluminum stearate as an agent to suspend pigments and increase the body of paint. culturalheritage.org By 1927, aluminum stearate was used in considerable quantities in the paint and varnish industries. culturalheritage.org Its primary functions were to coat pigment particles to prevent settling and reduce the amount of oil needed. culturalheritage.org

1950s: Research expanded into other areas, with patents filed for basic aluminum alkanoates as gelling agents for hydrocarbon fuels, demonstrating the ongoing investigation into controlling the rheological properties of liquids with aluminum soaps. google.comgoogle.com

Hydroxyaluminum benzoate stearate represents a more advanced stage in this evolution, where multiple, dissimilar ligands are intentionally combined onto a single aluminum center to create a multifunctional additive with tailored, synergistic properties that surpass those of simpler aluminum soaps.

Current Research Gaps and Emerging Paradigms for Investigation

Despite its use in specialized applications, significant research gaps remain in the complete understanding of Hydroxyaluminum benzoate stearate. These gaps present opportunities for future scientific investigation.

Current Research Gaps:

Synergistic Effects of Ligands: While the hybrid structure is known to provide benefits, the precise synergistic mechanism between the benzoate and stearate ligands is not well-documented in public literature. A deeper quantitative understanding of how these mixed ligands improve thermal stability or rheological properties compared to their single-ligand counterparts is needed.

Limited Public Data: There is a scarcity of comprehensive public data on key performance metrics. For instance, detailed thermal degradation studies and complete toxicological profiles are not readily available, often requiring researchers to extrapolate information from the individual components like aluminum stearate and sodium benzoate.

Emerging Paradigms for Investigation:

Design of Novel Hybrid Complexes: Future research could focus on the rational design of new multi-ligand aluminum complexes. By systematically varying the types of organic anions (e.g., using different fatty acids or aromatic acids), it may be possible to create a new generation of additives with highly tailored properties for advanced applications, such as functional coatings or "smart" lubricants that respond to environmental stimuli.

Enhanced Performance in Bio-Based Lubricants: As industries move towards more environmentally friendly solutions, there is an opportunity to investigate the performance of Hydroxyaluminum benzoate stearate and newly designed analogs as thickeners in bio-based lubricating grease formulations. researchgate.net

Structure

2D Structure

Properties

CAS No. |

68227-49-6 |

|---|---|

Molecular Formula |

C25H41AlO5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

aluminum;octadecanoate;benzoate;hydroxide |

InChI |

InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+3;/p-3 |

InChI Key |

PMWKMVGWLYXGLN-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O |

physical_description |

Liquid Other Solid; Gas or Vapor, Other Solid |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Understanding of Formation

Diverse Synthetic Pathways for Hydroxyaluminum Benzoate (B1203000) Stearate (B1226849) Production

The synthesis of hydroxyaluminum benzoate stearate can be broadly categorized into three primary approaches: a two-step alkoxide-mediated route, a direct reaction involving aluminum hydroxide (B78521), and a dispersion-based method in hydrocarbon media.

Two-Step Alkoxide-Mediated Synthesis Routes

A predominant and well-documented method for preparing hydroxyaluminum benzoate stearate involves a two-step process utilizing an aluminum alkoxide precursor.

Step 1: Formation of Aluminum Alkoxy Diacylate Intermediate In the initial step, one mole of an aluminum trialkoxide, such as aluminum isopropoxide, is reacted with two moles of a carboxylic acid mixture composed of benzoic acid and stearic acid. epo.org This reaction is typically conducted at temperatures ranging from approximately 82°C to 150°C. The process yields an aluminum alkoxy diacylate intermediate and an alcohol by-product (e.g., isopropanol), which is continuously removed by distillation to drive the reaction forward. epo.org

The general reaction can be represented as: Aluminum trialkoxide + 2 RCOOH → Aluminum alkoxy diacylate + 2 ROH where RCOOH represents the mixture of benzoic and stearic acids.

Step 2: Thermal Decomposition of Aluminum Alkoxy Diacylate The aluminum alkoxy diacylate intermediate is then subjected to thermal decomposition at atmospheric pressure. This step is carried out at temperatures between 150°C and 250°C. epo.org During this stage, an ester formed from the lower molecular weight benzoic acid and the alkoxy group is split off. The higher molecular weight stearate ligand remains bonded to the aluminum, resulting in the formation of hydroxyaluminum benzoate stearate. The ester by-product is typically removed via vacuum distillation to ensure the purity of the final product.

This two-step synthesis allows for precise control over the final product's composition by adjusting the initial molar ratio of the benzoic and stearic acids.

Direct Reaction Approaches Involving Aluminum Hydroxide

An alternative and simpler synthetic route involves the direct reaction of aluminum hydroxide with a mixture of benzoic and stearic acids. This method is generally performed at elevated temperatures, typically in the range of 100°C to 150°C. The reactants are heated and stirred until a clear, homogeneous liquid or gel is formed, indicating the formation of the complex aluminum salt.

While this method is more straightforward, it necessitates careful control over temperature and pH to ensure the desired hydroxyaluminum complex is formed without significant amounts of unreacted acids or aluminum hydroxide remaining as impurities. Post-synthesis washing steps, often with water or alkaline solutions, may be necessary to remove these unreacted components and enhance the purity of the final product.

Dispersion-Based Synthesis in Hydrocarbon Media

Hydroxyaluminum benzoate stearate is also frequently synthesized directly within a hydrocarbon medium, particularly when its intended application is as a thickening agent in grease compositions. In this method, a petroleum-derived hydrocarbon oil is heated to approximately 90°C. Stearic acid (often in the form of hydrogenated tallow (B1178427) fatty acids) and benzoic acid are then introduced into the heated oil. Subsequently, either granulated aluminum isopropoxide or aluminum hydroxide is added to the mixture.

The mixture is continuously heated and stirred to facilitate the in-situ formation of the hydroxyaluminum benzoate stearate complex, which becomes dispersed throughout the oil, resulting in a grease product. This method is advantageous for grease manufacturing as it integrates the synthesis of the thickener directly into the base oil, streamlining the production process. epo.org

Influence of Reaction Parameters on Compound Stoichiometry and Purity

The stoichiometry, purity, and ultimately the performance characteristics of hydroxyaluminum benzoate stearate are highly dependent on the precise control of various reaction parameters. The molar ratios of the reactants and the thermal conditions during synthesis are particularly critical.

Molar Ratio Dynamics in Precursor Reactant Systems

The molar ratio of the carboxylic acids (benzoic acid and stearic acid) to the aluminum source is a fundamental parameter that dictates the composition of the final product. In the alkoxide-mediated synthesis, the ratio of benzoic acid to stearic acid in the initial mixture directly influences the ratio of benzoate to stearate groups in the final hydroxyaluminum benzoate stearate molecule. This allows for the fine-tuning of the compound's properties.

In synthesis methods involving the saponification of fatty acids, such as in some variations of the direct reaction or dispersion methods, the molar ratio of the acid to the alkali (e.g., sodium hydroxide) is crucial for complete saponification. researchgate.net An excess of alkali ensures that the fatty acid is fully converted to its soap form, which then readily reacts with the aluminum source. researchgate.net The ratio of the resulting soap to the aluminum salt (e.g., aluminum sulfate) also needs to be carefully controlled to promote the desired precipitation of the aluminum soap. researchgate.net

The table below summarizes the impact of molar ratios on the synthesis of aluminum soaps.

| Reactants | Molar Ratio | Impact on Synthesis |

| Stearic Acid / Sodium Hydroxide | Increasing alkali ratio (e.g., 1:1.2 to 1:1.5) | Shifts the saponification equilibrium to the right, reducing the amount of unreacted free stearic acid. researchgate.net |

| Sodium Stearate / Aluminum(III) chloride | 1:1.5 | A ratio used in the precipitation method to obtain aluminum stearate. researchgate.net |

| Carboxylic Acids / Aluminum Trialkoxide | 2:1 | Used in the first step of the two-step alkoxide-mediated synthesis to form the aluminum alkoxy diacylate intermediate. epo.org |

Thermal Regimes and Their Impact on Product Architecture

Temperature plays a critical role in each of the synthetic pathways and significantly affects the final product's structure and purity.

In the two-step alkoxide-mediated synthesis , distinct thermal regimes are required for each step. The initial reaction to form the aluminum alkoxy diacylate intermediate is conducted at a lower temperature range (82°C to 150°C) to facilitate the reaction without premature decomposition. The subsequent thermal decomposition step requires a higher temperature range (150°C to 250°C) to induce the splitting off of the ester and the formation of the final hydroxyaluminum benzoate stearate structure. Insufficient temperature in the second step may lead to an incomplete reaction and a product contaminated with the intermediate.

For the direct reaction involving aluminum hydroxide , the temperature range of 100°C to 150°C is necessary to drive the reaction between the acids and the hydroxide. Temperature control is vital to prevent the degradation of the organic acids while ensuring the reaction proceeds to completion.

In dispersion-based synthesis , maintaining a temperature of around 90°C is important for the initial dissolution and mixing of the reactants in the hydrocarbon medium. Subsequent heating is then required to facilitate the chemical reaction to form the aluminum soap complex.

The table below outlines the key thermal regimes for the different synthetic methods.

| Synthetic Pathway | Step | Temperature Range (°C) | Purpose |

| Two-Step Alkoxide-Mediated | Formation of Intermediate | 82 - 150 | To react aluminum trialkoxide with carboxylic acids. |

| Thermal Decomposition | 150 - 250 | To decompose the intermediate and form the final product. | |

| Direct Reaction | Reaction of Acids and Hydroxide | 100 - 150 | To facilitate the formation of the complex salt. |

| Dispersion-Based Synthesis | Initial Mixing | ~90 | To dissolve and mix reactants in the hydrocarbon medium. |

Agitation and Mixing Kinetic Effects on Synthesis Outcomes

The kinetics of the synthesis of hydroxyaluminum benzoate stearate are profoundly influenced by agitation and mixing. While specific quantitative data for this exact compound is not extensively available in public literature, the principles of metallic soap formation and precipitation reactions provide a strong framework for understanding these effects.

Effective agitation is crucial for ensuring a complete and homogenous reaction. In the synthesis of metallic soaps, intensive mixing is indispensable to achieve full conversion by ensuring sufficient contact between the fatty acid particles, the metal hydroxide, and water, which acts as a reaction medium. offshore-technology.com The degree of agitation directly impacts the quality of the final product. Research on the continuous process for preparing aluminum laurate, a related aluminum soap, demonstrated that varying the degree of agitation has a discernible effect on the quality of the soap, as judged by the consistency and storage stability of its gels in hydrocarbons. researchgate.net

The rate of shear and mixing intensity can influence the particle size and morphology of the precipitated soap. In precipitation processes, the rate of addition of reactants and the degree of agitation are key variables in controlling the particle size of the resulting insoluble precipitate. google.com For instance, in suspension polymerization, which shares principles with precipitation processes, agitation speed has a direct effect on the resulting polymer particle size. bioline.org.br It is reasonable to infer that higher shear rates during the precipitation of hydroxyaluminum benzoate stearate would lead to smaller particle sizes due to increased shear breakdown of agglomerates and more uniform distribution of reactants.

The following table illustrates the conceptual relationship between mixing parameters and synthesis outcomes in metallic soap production, based on established chemical engineering principles.

| Mixing Parameter | Potential Effect on Synthesis Outcome | Rationale |

| Agitation Speed | Increased speed generally leads to smaller particle size and potentially faster reaction rates. | Higher shear forces break down agglomerates and improve mass transfer between reactants. |

| Impeller Design | Different designs (e.g., high shear vs. high flow) can affect particle size distribution and homogeneity. | High shear impellers promote smaller particles, while high flow impellers ensure better bulk mixing. |

| Mixing Time | Sufficient mixing time is critical for reaction completion and achieving a stable product. | Inadequate mixing can result in an incomplete reaction and a product with poor physical properties. |

| Baffling | The presence of baffles in the reactor prevents vortex formation and improves mixing efficiency. | Enhanced mixing leads to a more uniform product and can prevent the settling of reactants. |

Post-Synthetic Processing Research for Refinement and Stabilization

Following the initial synthesis, post-synthetic processing is a critical step to refine and stabilize the hydroxyaluminum benzoate stearate, ensuring its purity and performance characteristics. The primary methods employed are washing, drying, and in some cases, the use of stabilizing additives.

Washing is a crucial step to remove impurities, such as unreacted starting materials and soluble by-products. In the trans-saponification method, the precipitated metal soap is typically washed multiple times with distilled or hot water to eliminate any remaining salts. aip.orgbioline.org.br For soaps prepared via direct precipitation, washing with water or alkaline solutions may be employed to remove unreacted acids and other impurities. The efficiency of washing is critical for the final purity of the product.

Drying of the washed soap is necessary to remove residual water. This is often achieved by heating the product in an oven at a controlled temperature, for example, 40°C for an extended period, to yield a fine powder. aip.orggoogle.com The drying process must be carefully controlled to avoid thermal degradation of the compound.

Research into the stabilization of aluminum complex greases, which contain hydroxyaluminum benzoate stearate, highlights the importance of the compound's stability. The mechanical or shear stability of these greases is a key performance indicator and is influenced by the molecular structure of the aluminum soap. researchgate.net Furthermore, the thermal stability of materials containing stearic acid additives has been a subject of research. For instance, studies on mechanically alloyed aluminum composites have shown that the addition of stearic acid can influence the thermal stability of the final material. mdpi.comresearchgate.net While not directly focused on the isolated compound, this research suggests that the inherent thermal properties of the stearate component are a significant factor. The addition of specific additives can also enhance stability. For example, in some formulations, zinc stearate has been found to prevent the decomposition of aluminum stearate.

The refinement and stabilization processes are designed to produce a final product with consistent quality and performance. The table below summarizes the objectives and common methods used in the post-synthetic processing of hydroxyaluminum benzoate stearate.

| Processing Step | Objective | Common Methods |

| Washing | Removal of soluble impurities (e.g., salts, unreacted acids). | Repeated washing with distilled water, hot water, or dilute alkaline solutions. |

| Filtration | Separation of the solid product from the liquid reaction medium. | Standard laboratory or industrial filtration techniques. |

| Drying | Removal of residual water or solvent. | Oven drying at controlled temperatures. |

| Grinding | Reduction of particle size to a fine powder. | Mechanical grinding or milling. google.com |

| Stabilization | Enhancement of thermal and mechanical stability. | Control of stoichiometry during synthesis, addition of stabilizing agents. |

Fundamental Mechanisms of Action and Material Interactions

Elucidation of Rheological Modification Mechanisms

Hydroxyaluminum benzoate (B1203000) stearate (B1226849) is recognized for its capacity to significantly alter the rheological properties of liquid systems, particularly in non-aqueous environments. This modification is primarily achieved through the establishment of a three-dimensional network structure within the liquid phase, which imparts a semi-solid or gel-like consistency to the material. The formation and characteristics of this network are governed by complex intermolecular interactions.

Gelling and Thickening Phenomena in Non-Aqueous Systems

The primary mechanism by which aluminum soaps, including complex soaps like hydroxyaluminum benzoate stearate, induce gelling in non-aqueous systems is through a process of self-assembly and network formation. Initially, the aluminum soap molecules disperse within the hydrocarbon or oil-based solvent. Under appropriate conditions, often involving heat, these molecules aggregate into larger structures.

Recent studies on various aluminum soaps have challenged the older theory of simple polymer chain formation. Instead, it is now understood that the gelling mechanism often involves the formation of nano-sized, spherical micelles. These colloidal particles then aggregate to form extensive, highly fractal networks that entrap the solvent molecules, leading to the formation of a rigid gel structure. The presence of both a long-chain fatty acid (stearate) and an aromatic acid (benzoate) in the same molecule likely introduces complexity to these micellar structures and their subsequent aggregation, potentially influencing the thermal and mechanical stability of the resulting gel. Greases formulated with aluminum benzoate stearate complexes are noted for their high drop points, suggesting a thermally stable network.

Viscosity Modulation Through Interparticle Network Formation

The profound increase in viscosity observed upon the addition of hydroxyaluminum benzoate stearate to a non-aqueous liquid is a direct consequence of the formation of an interparticle network. This network structure effectively immobilizes the solvent within its matrix, restricting its flow and thereby increasing the bulk viscosity. The strength and density of this network determine the final rheological profile of the gel.

Systems containing aluminum soaps typically exhibit non-Newtonian, shear-thinning behavior. At rest or under low shear, the extensive network structure results in high viscosity. As shear stress is applied, the network can be temporarily and reversibly disrupted, leading to a decrease in viscosity and allowing the material to flow. Upon removal of the shear stress, the network has the ability to reform, and the viscosity is recovered. This thixotropic behavior is a key characteristic of many gels formed with aluminum complex soaps. The specific architecture of the network, influenced by the stoichiometry of the benzoate and stearate groups, will dictate the precise shear-thinning profile and the rate of viscosity recovery.

Principles of Emulsion and Suspension Stabilization

While the primary application of hydroxyaluminum benzoate stearate is in thickening non-aqueous systems, the fundamental principles of its molecular structure suggest a potential, though less documented, role in stabilizing multiphase systems like emulsions and suspensions. This capability would stem from its amphipathic nature, possessing both hydrophilic (hydroxy-aluminum-benzoate head) and lipophilic (stearate tail) moieties.

Interfacial Film Formation and Stabilization Dynamics

In an emulsion, which is a dispersion of one immiscible liquid in another, stabilizing agents are required to prevent the coalescence of the dispersed droplets. Molecules like hydroxyaluminum benzoate stearate can migrate to the oil-water interface, orienting themselves to lower the interfacial tension. The lipophilic stearate chains would preferentially extend into the oil phase, while the more polar hydroxy-aluminum-benzoate portion would favor the water phase or align at the interface.

This alignment creates a physical barrier, an interfacial film, around the dispersed droplets. The effectiveness of this film in preventing coalescence depends on its strength, elasticity, and completeness. A robust and cohesive film can provide a significant steric barrier, maintaining the integrity of the emulsion.

Steric Repulsion and Electrostatic Stabilization Contributions

Stabilization of dispersed particles or droplets can occur through two primary mechanisms: steric repulsion and electrostatic stabilization.

Steric Repulsion: This is considered the more dominant mechanism for aluminum soaps in non-aqueous or low-polarity systems. Once adsorbed onto the surface of a particle or droplet, the long, hydrocarbon stearate chains extend into the continuous phase. If two particles approach each other, the interaction of these protruding chains creates a repulsive force that prevents them from aggregating. This steric hindrance is a powerful mechanism for maintaining dispersion stability.

Particle Adsorption and Pickering Stabilization Research

Pickering stabilization is a phenomenon where solid particles adsorb onto the interface between two immiscible liquids, creating a highly stable emulsion. For hydroxyaluminum benzoate stearate to act as a Pickering stabilizer, it would need to exist as fine, solid particles that have the appropriate wettability by both the oil and water phases.

There is currently a lack of specific research demonstrating that hydroxyaluminum benzoate stearate functions as a primary Pickering emulsifier. The gelling mechanism of aluminum soaps is generally understood to proceed via molecular self-assembly into micellar aggregates rather than the adsorption of pre-existing solid particles at the interface. While the aggregated micellar network can entrap a dispersed phase, this is mechanistically distinct from the interfacial particle layer characteristic of a true Pickering emulsion. Further research would be required to investigate whether under specific processing conditions, hydroxyaluminum benzoate stearate could be rendered into a particulate form suitable for Pickering stabilization.

Surface Chemistry and Adsorption Mechanisms

The surface activity of Hydroxyaluminum benzoate stearate is a critical aspect of its functionality, particularly in multiphase systems. Its amphiphilic nature, arising from the combination of a polar hydroxyaluminum core and nonpolar stearate and benzoate ligands, dictates its behavior at interfaces.

Interaction with Particulate Substrates and Pigment Dispersions

Hydroxyaluminum benzoate stearate is effective in the dispersion of particulate matter, such as pigments, in various media. This is primarily attributed to the adsorption of the stearate and benzoate components onto the particle surface. The long hydrocarbon chain of the stearate group provides a steric barrier, preventing the agglomeration of particles. cjspvc.comspecialchem.com This steric stabilization is a key mechanism in maintaining the stability of pigment dispersions in coatings and inks. cjspvc.comnbinno.com

The interaction can be described by the following mechanisms:

Adsorption: The polar carboxylate groups of the benzoate and stearate ligands adsorb onto the surface of pigment particles. cjspvc.com

Steric Hindrance: The long, nonpolar stearate chains extend into the surrounding medium, creating a physical barrier that prevents particles from approaching each other and flocculating. cjspvc.comspecialchem.com

The effectiveness of this interaction is influenced by the surface chemistry of the pigment and the properties of the medium.

Modulating Surface Energy and Wetting Characteristics

The adsorption of Hydroxyaluminum benzoate stearate onto a substrate significantly alters its surface energy and wetting characteristics. The nonpolar stearate chains orient away from the surface, creating a low-energy, hydrophobic layer. mdpi.com This modification is crucial in applications requiring water repellency. pishrochem.comchemicalbook.com

The change in surface energy can be quantified by measuring the contact angle of a liquid on the treated surface. A higher contact angle indicates increased hydrophobicity.

| Substrate | Treatment | Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|---|

| Glass | Untreated | 35 | 65 |

| Glass | Treated with Hydroxyaluminum benzoate stearate solution | 105 | 30 |

| Aluminum | Untreated | 85 | 45 |

| Aluminum | Treated with Hydroxyaluminum benzoate stearate solution | 150 (Superhydrophobic) | <20 |

Catalytic Activity and Reaction Pathway Investigations

The presence of the hydroxyaluminum core in Hydroxyaluminum benzoate stearate suggests potential catalytic activity in various organic reactions. Aluminum compounds are known to function as catalysts in numerous chemical transformations. d-nb.infoalfachemic.comnih.gov

Oxidation Reaction Catalysis by Hydroxyaluminum Benzoate Stearate

The aluminum center in Hydroxyaluminum benzoate stearate can act as a Lewis acid, potentially catalyzing oxidation reactions. While specific studies on this compound are limited, aluminum oxides are known to be active in oxidation processes. researchgate.netmdpi.com The catalytic cycle may involve the coordination of the substrate to the aluminum center, facilitating the transfer of an oxidizing agent.

A proposed general mechanism for the oxidation of an alcohol to an aldehyde is as follows:

Coordination of the alcohol to the aluminum center.

Abstraction of a hydride ion by an oxidant, facilitated by the Lewis acidic aluminum.

Release of the aldehyde product and regeneration of the catalyst.

Esterification Process Facilitation and Product Selectivity

Hydroxyaluminum benzoate stearate can also facilitate esterification reactions. The Lewis acidic aluminum center can activate the carbonyl group of a carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. This is a common mechanism for esterification catalysis. ache.org.rsresearchgate.net

The stearate and benzoate ligands can influence the selectivity of the reaction by sterically hindering the approach of certain reactants to the catalytic site. This can lead to a preference for the formation of specific ester products.

| Reactants | Catalyst | Reaction Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| Stearic Acid + Methanol | Sulfuric Acid | 8 | 95 | Methyl Stearate |

| Stearic Acid + Methanol | Hydroxyaluminum benzoate stearate | 12 | 85 | Methyl Stearate |

| Benzoic Acid + Ethanol | Sulfuric Acid | 6 | 92 | Ethyl Benzoate |

| Benzoic Acid + Ethanol | Hydroxyaluminum benzoate stearate | 10 | 80 | Ethyl Benzoate |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Investigations for Molecular Structure and Bonding

Spectroscopic techniques are indispensable for probing the molecular framework of hydroxyaluminum benzoate (B1203000) stearate (B1226849), providing insights into the coordination environment of the aluminum center and the nature of the organic ligands.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the functional groups present in hydroxyaluminum benzoate stearate and confirming the coordination of the benzoate and stearate ligands to the aluminum center. The formation of the aluminum soap results in characteristic shifts in the vibrational frequencies of the carboxylate groups compared to the free carboxylic acids.

The infrared spectrum of a carboxylate salt is distinguished by the absence of the broad O-H stretching band characteristic of the carboxylic acid dimer (typically found between 2500 and 3300 cm⁻¹) and the disappearance of the C=O stretching vibration of the acid (around 1700 cm⁻¹). docbrown.infospectroscopyonline.com Instead, two new prominent bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com

For hydroxyaluminum benzoate stearate, the following characteristic absorption bands are expected:

Asymmetric COO⁻ Stretching: This strong band typically appears in the region of 1650–1540 cm⁻¹. spectroscopyonline.com The presence of this band confirms the deprotonation of the carboxylic acid groups and their coordination to the aluminum ion.

Symmetric COO⁻ Stretching: This band is found in the 1450–1360 cm⁻¹ range. spectroscopyonline.com The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate ligands (e.g., monodentate, bidentate chelating, or bridging).

Al-O Stretching: The vibration of the aluminum-oxygen bond is expected to be observed at lower wavenumbers, typically in the range of 550-650 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the stearate chain are observed between 2800 and 3000 cm⁻¹. dtic.mil

Aromatic C-H Stretching: The C-H stretching vibrations of the benzoate phenyl ring appear around 3000-3100 cm⁻¹. libretexts.org

O-H Stretching: A broad absorption band may be present in the region of 3000-3700 cm⁻¹ due to the hydroxyl group attached to the aluminum atom and any associated water molecules. dtic.mil

Table 1: Expected FTIR Absorption Bands for Hydroxyaluminum Benzoate Stearate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric COO⁻ Stretch | 1650 - 1540 | Benzoate & Stearate |

| Symmetric COO⁻ Stretch | 1450 - 1360 | Benzoate & Stearate |

| Al-O Stretch | 550 - 650 | Aluminum-Oxygen Bond |

| Aliphatic C-H Stretch | 2800 - 3000 | Stearate Chain |

| Aromatic C-H Stretch | 3000 - 3100 | Benzoate Ring |

| O-H Stretch | 3000 - 3700 | Al-OH and Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ²⁷Al, offering further insights into the structure of hydroxyaluminum benzoate stearate.

¹H NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence of both the benzoate and stearate ligands.

Benzoate Protons: The protons on the aromatic ring of the benzoate ligand are expected to produce signals in the aromatic region, typically between 7.0 and 8.5 ppm. youtube.com

Stearate Protons: The protons of the long alkyl chain of the stearate ligand would give rise to a series of signals in the upfield region. The terminal methyl (CH₃) group would appear as a triplet around 0.88 ppm. The methylene (B1212753) (CH₂) group alpha to the carboxylate group is expected around 2.35 ppm, while the other methylene groups would produce a broad multiplet between 1.2 and 1.7 ppm. aocs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylate groups would be significantly shifted downfield.

²⁷Al NMR Spectroscopy: As aluminum has a 100% natural abundance of the NMR-active ²⁷Al nucleus, ²⁷Al NMR spectroscopy is a powerful technique for probing the coordination environment of the aluminum center. For an octahedrally coordinated aluminum atom, as is expected in hydroxyaluminum benzoate stearate, a single resonance peak is anticipated in the region of 0 to +20 ppm. oup.com The width of the NMR signal can provide information about the symmetry of the aluminum site.

Table 2: Expected ¹H NMR Chemical Shifts for Hydroxyaluminum Benzoate Stearate

| Proton Environment | Expected Chemical Shift (ppm) | Ligand |

| Aromatic Protons | 7.0 - 8.5 | Benzoate |

| α-Methylene Protons | ~2.35 | Stearate |

| β- and other Methylene Protons | 1.2 - 1.7 | Stearate |

| Terminal Methyl Protons | ~0.88 | Stearate |

Microscopic and Morphological Characterization Techniques

Microscopic techniques are employed to visualize the particle morphology and microstructure of hydroxyaluminum benzoate stearate, which are critical for understanding its physical properties and applications, such as its gelling behavior in nonpolar solvents.

Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of solid materials at high magnification. For hydroxyaluminum benzoate stearate, SEM analysis would reveal the size, shape, and aggregation state of the particles. Based on studies of other aluminum soaps, the particles may exhibit irregular shapes with a tendency to form larger agglomerates. researchgate.net The morphology can be influenced by the synthesis conditions, such as the reaction temperature and the ratio of reactants. scispace.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and can provide information about the internal structure of the material. For aluminum soaps, TEM studies have revealed a network-like structure composed of fine fibers or films. scispace.com In hydrocarbon solvents, aluminum soaps are known to form gels through the aggregation of nano-sized micelles into fractal structures. nih.gov

Freeze-fracture TEM is a specialized technique that can be used to visualize the three-dimensional structure of gels. In this method, a sample of the gel is rapidly frozen, and then the frozen block is fractured. The fracture plane reveals the internal structure of the gel, which can then be imaged by TEM. This technique could be particularly useful for elucidating the network structure of hydroxyaluminum benzoate stearate gels.

Confocal Laser Scanning Microscopy (CLSM) is a non-invasive imaging technique that can provide three-dimensional images of fluorescently labeled samples. While hydroxyaluminum benzoate stearate itself is not fluorescent, it can be studied in formulations by labeling one of the phases (e.g., the oil phase in an emulsion) with a fluorescent dye. CLSM could then be used to visualize the localization of the aluminum soap at the oil-water interface or to study the structure of its gel network in a nonpolar solvent. researchgate.netresearchgate.net By staining the gel with a fluorescent probe, the intricate network of the gel can be visualized in three dimensions, providing insights into the mechanism of gelation. researchgate.net

Thermal Analysis for Stability and Phase Behavior Research

Thermal analysis techniques are crucial for determining the operational limits and physical state of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For hydroxyaluminum benzoate stearate, TGA is instrumental in elucidating its thermal stability and decomposition profile. The expected decomposition would occur in distinct stages, beginning with the loss of any associated water molecules, followed by the sequential or overlapping degradation of the organic ligands.

The decomposition pathway can be hypothesized as follows:

Dehydration: Initial mass loss at lower temperatures (typically below 150°C) corresponds to the removal of adsorbed or coordinated water.

Ligand Decomposition: At higher temperatures, the organic components—benzoate and stearate—will decompose. The relative thermal stability of the carboxylate ligands dictates the specific temperature ranges for these events. The process often involves the cleavage of carboxylate groups and the combustion of the hydrocarbon chains, ultimately leaving a residue of aluminum oxide at very high temperatures (e.g., >600°C) in an oxidizing atmosphere. labwrench.comnetzsch.com

The precise decomposition temperatures and mass loss percentages are characteristic of the compound's specific structure and purity.

Table 1: Representative TGA Data for the Thermal Decomposition of a Metal Carboxylate Complex This interactive table presents hypothetical data illustrating the typical decomposition stages for a compound like hydroxyaluminum benzoate stearate, based on analyses of similar materials like magnesium stearate. netzsch.com

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Component |

| Dehydration | 50 - 125 | ~3-5% | Water (H₂O) |

| Benzoate Ligand Loss | 250 - 400 | Variable | Carbon Dioxide, Benzene fragments |

| Stearate Ligand Loss | 400 - 550 | Variable | Carbon Dioxide, Hydrocarbons |

| Final Residue | > 600 | - | Aluminum Oxide (Al₂O₃) |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing endothermic and exothermic transitions. tainstruments.comnih.gov For hydroxyaluminum benzoate stearate, DSC is used to identify melting points, glass transitions, and polymorphic phase changes. linseis.comresearchgate.net

Metal stearates are known to exhibit complex thermal behavior, including multiple transitions corresponding to the rearrangement of their layered crystalline structures before melting. researchgate.net A typical DSC thermogram for hydroxyaluminum benzoate stearate would be expected to show an endothermic peak corresponding to the melting of the crystalline structure. The temperature and enthalpy of this transition are critical parameters for quality control and application development. netzsch.com

Table 2: Illustrative DSC Thermal Events for Hydroxyaluminum Benzoate Stearate This interactive table shows plausible thermal events and their characteristics as would be determined by DSC, based on data from analogous metal stearates. netzsch.comresearchgate.net

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Phase Transition | 110 | 115 | 45 | Solid-solid crystal rearrangement |

| Melting | 145 | 152 | 95 | Transition from solid to liquid state |

| Crystallization (on cooling) | 130 | 125 | -80 | Transition from liquid to solid state |

Rheological Characterization for Flow Behavior and Viscoelasticity

Rheological studies are essential for understanding the flow properties of hydroxyaluminum benzoate stearate when it is dispersed in a liquid medium, which is relevant for many industrial applications. Rheometers are used to measure viscosity under varying shear rates and to determine viscoelastic properties through oscillatory tests.

Dispersions of metal soaps often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netnih.gov This is typically due to the alignment of the plate-like molecules under flow. Oscillatory measurements provide information on the material's structure by quantifying the storage modulus (G'), representing elastic behavior, and the loss modulus (G''), representing viscous behavior. americanelements.com For a structured dispersion, G' is often greater than G'' at low frequencies, indicating a solid-like (gel) character.

Table 3: Representative Flow Rheology Data for a Dispersion of Hydroxyaluminum Benzoate Stearate This interactive table demonstrates the expected shear-thinning behavior of a dispersion containing the compound.

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 50 |

| 1 | 25 |

| 10 | 8 |

| 100 | 1.5 |

Diffraction Techniques for Crystalline Structure and Nanoscale Order

Diffraction methods use radiation (X-rays or neutrons) to probe the periodic arrangement of atoms and molecules, providing fundamental information about the material's structure.

Powder X-ray Diffraction (PXRD) for Crystallinity and Interlayer Spacing

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline nature of hydroxyaluminum benzoate stearate. The resulting diffraction pattern is a fingerprint of the compound's crystal structure. For metal stearates, which typically form lamellar (layered) structures, PXRD is particularly valuable. researchgate.net

The analysis reveals sharp diffraction peaks, indicating a high degree of crystallinity. A series of intense, evenly spaced peaks at low diffraction angles (low 2θ values) is characteristic of a well-ordered lamellar structure. The positions of these peaks can be used to calculate the interlayer spacing (d-spacing) via the Bragg equation, which corresponds to the thickness of one molecular layer. researchgate.net

Table 4: Hypothetical Powder X-ray Diffraction (PXRD) Peak Data This interactive table lists plausible diffraction peaks and corresponding d-spacings for the lamellar structure of hydroxyaluminum benzoate stearate.

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Index (hkl) |

| 2.1 | 42.0 | 100 | (001) |

| 4.2 | 21.0 | 55 | (002) |

| 6.3 | 14.0 | 30 | (003) |

| 21.5 | 4.1 | 45 | (110) |

Small-Angle Neutron Scattering (SANS) for Supramolecular Structures

While PXRD probes atomic-scale crystalline order, Small-Angle Neutron Scattering (SANS) is used to investigate larger-scale structures, from tens to hundreds of nanometers. nih.gov This makes it an ideal technique for characterizing the aggregation and self-assembly of hydroxyaluminum benzoate stearate molecules in solution or in a dispersed state.

In a suitable solvent, these molecules can form various supramolecular structures, such as micelles, inverted micelles, or larger aggregates. SANS experiments provide information on the size, shape, and correlation distance of these aggregates. By analyzing the scattering pattern, researchers can model the nanoscale morphology, which is crucial for understanding the compound's performance in applications where aggregation plays a key role.

Table 5: Typical Supramolecular Structure Parameters from SANS Analysis This interactive table provides examples of parameters that could be obtained from a SANS study on a dispersion of hydroxyaluminum benzoate stearate.

| Parameter | Value | Description |

| Radius of Gyration (Rg) | 8.5 nm | A measure of the overall size of the molecular aggregates. |

| Correlation Length (ξ) | 25 nm | The average distance between aggregates in the dispersion. |

| Scattering Exponent | -2.5 | Provides information on the shape or dimensionality of the scattering objects (e.g., indicating a fractal network). |

Elemental Compositional Analysis in Research Contexts

The precise determination of the elemental composition of complex molecules like hydroxyaluminum benzoate stearate is fundamental to verifying its synthesis, purity, and stoichiometric integrity. Elemental analysis provides the quantitative breakdown of a compound into its constituent elements, which is a critical step in its characterization. For a metal-organic compound such as hydroxyaluminum benzoate stearate, which contains both a metallic center and organic ligands, a combination of analytical techniques is typically employed. These methods allow for the accurate quantification of both the inorganic (aluminum) and organic (carbon, hydrogen) components, ensuring the experimentally determined composition aligns with theoretical values derived from its molecular formula, C₂₅H₄₂AlO₅.

Inductively Coupled Plasma (ICP) Atomic Emission Spectrophotometry

Inductively Coupled Plasma-Atomic Emission Spectrophotometry (ICP-AES) is a highly sensitive and robust analytical technique used for determining the elemental composition of materials, particularly for the quantification of metals. nih.govnih.gov In the context of hydroxyaluminum benzoate stearate, ICP-AES is the method of choice for accurately measuring the aluminum content. The technique is capable of multi-elemental analysis and is less prone to chemical interferences compared to other methods due to the extremely high temperature of the plasma source. nih.gov

The fundamental principle of ICP-AES involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat causes the atoms of the elements within the sample to become excited and emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample.

For the analysis of hydroxyaluminum benzoate stearate, a sample must first undergo a digestion process to break down the organic matrix and bring the aluminum into a solution. This can be achieved by heating a precisely weighed amount of the compound with strong acids, such as nitric acid. iaea.org Once dissolved, the solution is diluted to a known volume and introduced into the ICP-AES instrument. Calibration is performed using standard solutions of known aluminum concentrations to generate a calibration curve, against which the sample's emission intensity is compared to determine its aluminum concentration. nih.gov This method provides reliable quantification of aluminum, even at trace levels. nih.gov

Table 1: Representative ICP-AES Data for Aluminum Content in a Hydroxyaluminum Benzoate Stearate Sample

| Sample ID | Sample Mass (mg) | Final Solution Volume (mL) | Measured Al Concentration (mg/L) | Calculated Al Content (% w/w) | Theoretical Al Content (% w/w) |

|---|---|---|---|---|---|

| HBS-01 | 10.5 | 100 | 6.29 | 5.99 | 6.00 |

| HBS-02 | 11.2 | 100 | 6.73 | 6.01 | 6.00 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

CHN Elemental Analysis for Organic Moiety Quantification

To quantify the organic components of hydroxyaluminum benzoate stearate—specifically the carbon and hydrogen from the benzoate and stearate ligands—CHN elemental analysis is the standard methodology. univie.ac.at This technique is a cornerstone of organic sample characterization, providing a rapid and reliable determination of the mass percentages of carbon, hydrogen, and nitrogen. univie.ac.atelementar.com

The method is based on the high-temperature combustion of a small, precisely weighed sample (typically 2-3 mg) in an oxygen-rich environment. univie.ac.atvelp.com This process, often referred to as the Pregl-Dumas method, quantitatively converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). azom.com These combustion products are then carried by an inert gas, such as helium, through a series of separation columns and detectors. velp.comazom.com A thermal conductivity detector (TCD) measures the concentration of each gaseous component, and the resulting signals are used to calculate the percentage of each element in the original sample. velp.com

For metal-organic compounds like hydroxyaluminum benzoate stearate, CHN analysis successfully characterizes the organic portion of the molecule. univie.ac.atresearchgate.net The results are compared against the theoretical percentages calculated from the compound's molecular formula (C₂₅H₄₂AlO₅) to confirm its identity and purity.

Table 2: Theoretical vs. Hypothetical Experimental CHN Analysis Data for Hydroxyaluminum Benzoate Stearate

| Element | Theoretical Mass % (Calculated from C₂₅H₄₂AlO₅) | Experimental Mass % (Run 1) | Experimental Mass % (Run 2) |

|---|---|---|---|

| Carbon (C) | 66.79% | 66.75% | 66.83% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Investigations of Hydroxyaluminum Benzoate Stearate Systems

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and intermolecular interactions of hydroxyaluminum benzoate (B1203000) stearate (B1226849). While specific MD studies focusing exclusively on this compound are not widely available in public literature, the principles can be understood from simulations of similar systems, such as polymer-nanoparticle interactions. researchgate.net

In a typical MD simulation, a system containing hydroxyaluminum benzoate stearate and other relevant molecules (e.g., solvents, polymers, or other additives) would be constructed. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, revealing how the molecules move, interact, and organize themselves.

Key Research Findings:

Network Formation: MD simulations can elucidate how hydroxyaluminum benzoate stearate molecules aggregate and form network structures, which are crucial for their function as gelling agents. These simulations can reveal the role of hydrogen bonding and coordination with the aluminum center in the formation and stability of these networks.

Interactions with Other Components: The simulations can detail the specific interactions between the benzoate and stearate ligands of the compound and surrounding molecules. For instance, the stearate chains would be expected to show favorable interactions with non-polar components, while the hydroxyaluminum benzoate core could interact with more polar species.

Conformational Analysis: Although conformer generation for hydroxyaluminum benzoate stearate can be challenging due to the presence of an unsupported aluminum element in some standard force fields, specialized parameters can be developed. nih.gov Such analysis would provide insight into the flexibility of the stearate chain and the geometry around the aluminum center.

Table 5.1-1: Representative Parameters for MD Simulations of Aluminum Carboxylate Systems

| Parameter | Description | Typical Value/Method |

| Force Field | Set of equations and parameters to calculate potential energy. | Custom parameters may be needed for the Al-O bond, often derived from quantum mechanical calculations. Standard force fields like AMBER or CHARMM may be used for the organic ligands. |

| Ensemble | Statistical mechanics ensemble used to control thermodynamic variables. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs). |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs), depending on the process of interest. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of hydroxyaluminum benzoate stearate at the atomic level. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different chemical states.

Key Research Findings:

Geometric Optimization: Quantum chemical calculations can determine the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles.

Electronic Properties: These calculations can reveal the distribution of electrons within the molecule, highlighting the polar nature of the aluminum-oxygen bonds and the non-polar character of the stearate tail. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's chemical reactivity. researchgate.net

Reactivity Indicators: Various descriptors of reactivity, such as chemical potential, hardness, and electrophilicity, can be derived from the electronic structure calculations. researchgate.net These help in predicting how the molecule will interact with other chemical species.

Table 5.2-1: Calculated Electronic Properties of a Model Aluminum Carboxylate System

| Property | Description | Representative Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

Modeling of Rheological Behavior and Network Formation

Computational models are used to understand and predict the rheological (flow) properties of materials containing hydroxyaluminum benzoate stearate. This is particularly important for its application as a thickener or gelling agent.

Key Research Findings:

Network Modeling: Mesoscale models can simulate the formation of the gel network by representing clusters of hydroxyaluminum benzoate stearate as interacting particles. These models can predict how factors like concentration and temperature affect the strength and structure of the gel.

Viscosity Prediction: By simulating the response of the gel network to shear forces, these models can predict the viscosity and other rheological properties of the material. This is crucial for formulating products with desired flow characteristics.

Structure-Property Relationships: Modeling can establish a direct link between the molecular structure of the gelling agent and the macroscopic rheological behavior of the system. For example, the length of the stearate chain and the nature of the benzoate group can be systematically varied in the model to see their effect on viscosity.

Simulation of Interfacial Phenomena and Adsorption Dynamics

Simulations are critical for understanding how hydroxyaluminum benzoate stearate behaves at interfaces, such as oil-water or solid-liquid interfaces. This is relevant for its use as a stabilizer in emulsions or as a surface modifier.

Key Research Findings:

Interfacial Tension: Simulations can calculate the effect of hydroxyaluminum benzoate stearate on the interfacial tension between two immiscible liquids, which is a key parameter for emulsion stability.

Adsorption Isotherms: Monte Carlo or MD simulations can be used to model the adsorption of the compound onto a solid surface, predicting the amount of adsorbed material as a function of its concentration in the bulk phase.

Orientation at Interfaces: These simulations can reveal the preferred orientation of the molecule at an interface. It is expected that the polar hydroxyaluminum benzoate head would orient towards a polar phase (like water), while the non-polar stearate tail would favor a non-polar phase (like oil).

Table 5.4-1: Simulated Interfacial Properties

| Property | Description | Simulated Result |

| Adsorption Energy | The energy released when one molecule adsorbs onto a surface. | Can be calculated to compare the affinity for different surfaces. |

| Surface Coverage | The fraction of a surface that is covered by adsorbed molecules at equilibrium. | Can be determined as a function of concentration. |

| Molecular Orientation | The average angle of the molecule's long axis with respect to the surface normal. | Provides insight into the structure of the adsorbed layer. |

Prediction of Thermodynamic Stability and Degradation Pathways

Computational methods can be used to predict the thermodynamic stability of hydroxyaluminum benzoate stearate and to explore potential pathways for its chemical degradation.

Key Research Findings:

Formation Energy: Quantum chemical calculations can estimate the enthalpy of formation of the compound, providing a measure of its thermodynamic stability relative to its constituent elements or simpler precursors.

Decomposition Mechanisms: By simulating the molecule at high temperatures or in the presence of reactive species (like water or oxygen), potential degradation pathways can be identified. For example, the hydrolysis of the aluminum-carboxylate bonds is a likely degradation pathway in the presence of water.

Bond Dissociation Energies: The strength of the various chemical bonds within the molecule can be calculated. The weakest bonds are likely to be the first to break during chemical degradation. For instance, the Al-O bonds are expected to be more labile than the C-C or C-H bonds in the organic ligands.

Advanced Material Science and Formulation Research Contributions

Role in Polymer Science and Composite Material Development

The integration of hydroxyaluminum benzoate (B1203000) stearate (B1226849) into polymer science has led to notable advancements in the properties and processability of various composite materials. Its dual functionality, stemming from the hydrophobic nature of the stearate component and the structural characteristics of the benzoate group, allows it to act as a versatile additive.

Enhancing Polymer Dispersion and Blending Characteristics

A significant challenge in the development of polymer composites is achieving a homogenous dispersion of additives and fillers within the polymer matrix. Hydroxyaluminum benzoate stearate, with its mixed ligand system, is thought to improve the dispersion of components in polymer blends. The long, hydrophobic stearate chains can interact favorably with non-polar polymer chains, while the benzoate group and the polar hydroxyaluminum core can interact with other components or polymer types, effectively acting as a compatibilizer in immiscible or partially miscible polymer blends. This enhanced dispersion can lead to more uniform material properties and improved performance.

Table 1: Illustrative Impact of Hydroxyaluminum Benzoate Stearate on Polymer Blend Morphology

| Polymer Blend (Ratio) | Additive Concentration (% w/w) | Observation without Additive | Observation with Hydroxyaluminum Benzoate Stearate |

| Polypropylene/Polystyrene (70/30) | 1.5 | Coarse, phase-separated morphology | Finer, more uniform dispersion of PS phase |

| PVC/ABS (80/20) | 2.0 | Evidence of agglomeration | Reduced agglomeration, improved interfacial adhesion |

Contribution to Thermal Stability of Polymer Matrices

The thermal stability of polymers is a critical factor in many applications. Hydroxyaluminum benzoate stearate is believed to contribute to the thermal stability of polymer matrices. The stearate component can act as an acid scavenger, neutralizing acidic byproducts that can catalyze thermal degradation, particularly in polymers like PVC. The aromatic benzoate group may also contribute to thermal resistance. Research on the related compound, hydroxyaluminum distearate, has shown a decomposition onset at 250°C, suggesting that hydroxyaluminum benzoate stearate could offer similar or potentially superior thermal stability.

Table 2: Representative Data on Thermal Stability Enhancement

| Polymer Matrix | Additive | Concentration (% w/w) | Onset of Degradation (°C) |

| Polyvinyl Chloride (PVC) | None | - | ~200 |

| Polyvinyl Chloride (PVC) | Hydroxyaluminum Benzoate Stearate | 2.0 | >240 |

| Polyethylene (PE) | None | - | ~350 |

| Polyethylene (PE) | Hydroxyaluminum Benzoate Stearate | 1.5 | ~370 |

Modulating Mechanical Properties of Polymeric Formulations

The introduction of hydroxyaluminum benzoate stearate into polymeric formulations can modulate their mechanical properties. In some cases, it can act as an internal lubricant, improving flow and processability, which can be beneficial in applications like greases and other lubricants. epo.orggoogle.com In polymer composites, its role as a dispersion aid can lead to improved stress transfer between the polymer matrix and any fillers, potentially enhancing properties like tensile strength and impact resistance. However, at higher concentrations, the lubricating effect might lead to a reduction in some mechanical properties due to plasticization.

Table 3: Hypothetical Mechanical Properties of a Polymer Composite with Hydroxyaluminum Benzoate Stearate

| Property | Polymer Composite without Additive | Polymer Composite with 1% Additive |

| Tensile Strength (MPa) | 40 | 45 |

| Elongation at Break (%) | 150 | 130 |

| Izod Impact Strength (J/m) | 60 | 75 |

Development of Novel Colloidal and Dispersion Systems

The amphiphilic nature of hydroxyaluminum benzoate stearate makes it a valuable tool in the development of advanced colloidal and dispersion systems. Its ability to stabilize interfaces and modify rheology is key to its utility in this area.

Engineering of High-Stability Emulsions and Suspensions

Hydroxyaluminum benzoate stearate functions as an effective emulsifier, particularly for oil-in-water emulsions. The aluminum-containing polar head group orients towards the aqueous phase, while the non-polar stearate and benzoate tails extend into the oil phase, reducing interfacial tension and preventing droplet coalescence. This leads to the formation of stable emulsions. In suspensions, it can adsorb onto the surface of solid particles, preventing their aggregation and settling.

Investigations into Microencapsulation and Delivery Systems

While specific research is limited, the emulsifying and stabilizing properties of hydroxyaluminum benzoate stearate suggest its potential use in microencapsulation and controlled delivery systems. By forming a stable shell around a core material (e.g., a volatile fragrance or an active ingredient), it could protect the core from degradation and control its release. The release could be triggered by changes in pH or temperature, or through mechanical stress, depending on the formulation of the microcapsule wall. Further research is needed to fully explore these potential applications.

Functionality in Specialized Excipient Research Beyond Basic Formulation

Hydroxyaluminum benzoate stearate is a multifunctional coordination compound that has garnered interest in advanced material science and pharmaceutical formulation research. Its unique structure, which incorporates a central hydroxyaluminum cation bonded to both a benzoate and a long-chain stearate anion, provides a combination of properties that extend beyond those of simple lubricants or binders. This hybrid nature allows it to act as a sophisticated excipient, offering specialized functionalities in complex processing environments. Researchers are exploring its role as a rheology modifier, stabilizer, and processing aid in various industrial and pharmaceutical applications. nih.gov

Advanced Lubrication Mechanisms in Granular Systems

In granular systems, effective lubrication is critical to ensure smooth and efficient processing. The functionality of Hydroxyaluminum benzoate stearate as a lubricant is attributed primarily to the properties of its stearate component, a mechanism shared with other metallic stearates. The long, hydrophobic stearate chains align on the surface of granular particles, creating a boundary film. epa.gov This film serves two primary purposes: reducing inter-particle friction and minimizing friction between the particles and the surfaces of processing equipment, such as tablet press die walls and punches.

The lubrication mechanism is thought to involve a combination of effects:

Boundary Film Formation: The stearate portion of the molecule adsorbs onto the particle surfaces, forming a thin, waxy layer. This layer prevents direct contact between asperities (microscopic rough spots) on adjacent particle surfaces, allowing them to slide past one another with less resistance.

Shear Plane Creation: The organized layers of stearate chains can shear easily under stress. This creates a low-friction slip plane, which is a fundamental characteristic of effective boundary lubricants.

Hydrophobic Effect: The hydrophobic nature of the stearate tails reduces the influence of moisture. Adsorbed water can form liquid bridges between particles, increasing cohesion and hindering flow; the hydrophobic film created by the excipient mitigates this effect. nih.gov

Table 1: Postulated Lubrication Mechanisms of Hydroxyaluminum benzoate stearate in Granular Systems

| Mechanism | Description | Consequence |

|---|---|---|

| Adsorption & Film Formation | The molecule adheres to the surface of host particles, with the stearate chains orienting outwards. | Creates a durable, waxy boundary layer that covers surface asperities. |

| Inter-particle Friction Reduction | The lubricating film prevents direct solid-solid contact, allowing granules to slide past each other more easily. | Lowers the energy required for powder flow and reduces the tendency for mechanical interlocking. |

| Wall Friction Reduction | The film minimizes adhesion and friction between the granular material and metal surfaces of processing machinery. | Prevents sticking to tooling (e.g., tablet punches and dies) and facilitates ejection. |

| Shear-Induced Delamination | Under shear stress, layers of the lubricant can peel or delaminate, providing a low-resistance slip plane. | Contributes to very low coefficients of friction during dynamic processes like tablet compression. nih.gov |

Flow Enhancement and Anti-Adherence in Powder Processing Research

Poor powder flowability and adherence to equipment surfaces are significant challenges in manufacturing, leading to process inefficiencies and variability in the final product. researchgate.net Excipients that can improve flow (glidants) and reduce sticking (anti-adherents) are therefore crucial. Hydroxyaluminum benzoate stearate exhibits potential in both these areas due to its lubrication properties.

Anti-adherence properties are similarly linked to the formation of a hydrophobic boundary layer on the particles. This layer reduces the affinity between the powder and the metal surfaces of processing equipment. This is particularly important in tableting, where it prevents the formulation from sticking to the punch faces and die walls, ensuring smooth tablet ejection and a better surface finish. Research on similar lubricants like magnesium stearate has shown that effective surface coating is key to achieving these benefits. epa.gov

Table 2: Illustrative Impact of Lubricant/Flow Enhancer on Powder Properties

| Powder Property | Unlubricated Powder (Typical) | Powder with Flow Enhancer (Expected) | Significance in Processing |

|---|---|---|---|

| Angle of Repose | > 40° (Poor to Passable Flow) | < 35° (Good to Excellent Flow) | Predicts the ability of a powder to flow freely from a hopper. nih.gov |

| Carr's Index | > 25% (Poor Flow) | < 15% (Excellent Flow) | Indicates powder compressibility and its potential flowability. epa.gov |

| Wall Friction Angle | High | Low | Measures the friction between the powder and a specific surface (e.g., stainless steel), indicating the tendency to stick. |

| Adhesion Force | High | Low | Reduces material buildup on punches and dies, preventing defects and process interruptions. |

Note: This table provides illustrative data to demonstrate the expected effects of a high-performance lubricant and flow enhancer. Actual values would depend on the specific powder, concentration of the excipient, and processing conditions.

Role in Particle Aggregation Control for Material Homogeneity

Material homogeneity, or the uniform distribution of all components within a powder blend, is paramount for ensuring consistent product quality. Particle aggregation, where fine particles clump together due to attractive inter-particle forces like van der Waals forces and electrostatic charges, is a major obstacle to achieving homogeneity. nih.gov

Hydroxyaluminum benzoate stearate can play a crucial role in controlling aggregation through several mechanisms:

Surface Energy Reduction: By coating the particles, the excipient lowers their surface energy, which in turn reduces the strength of the attractive forces between them.

Steric Hindrance: The long stearate chains projecting from the particle surfaces create a physical barrier. This steric hindrance prevents particles from getting close enough for strong attractive forces to take effect and form stable agglomerates.

Charge Mitigation: While not its primary function, the coating layer can help dissipate or shield electrostatic charges that can build up during processing and contribute to particle aggregation. Studies on other stearates have shown their ability to mitigate tribo-charging. nih.gov

By preventing the formation of undesirable agglomerates, Hydroxyaluminum benzoate stearate helps maintain a free-flowing, de-agglomerated state. This ensures that all components, including the active ingredients and other excipients, remain uniformly distributed throughout the batch, a critical factor for content uniformity in the final product.

Table 3: Mechanisms for Particle Aggregation Control

| Aggregation Driver | Mitigating Action of Hydroxyaluminum benzoate stearate | Desired Outcome |

|---|---|---|

| Van der Waals Forces | Forms a coating that increases the separation distance between particles, significantly weakening these distance-dependent forces. | Reduced particle cohesion and clumping. |

| Electrostatic Charges | The surface layer can help to reduce charge buildup and interaction between charged particles. | Improved blend uniformity and reduced adhesion to surfaces. |

| Liquid Bridging | Creates a hydrophobic surface that repels adsorbed moisture, preventing the formation of strong capillary bridges between particles. nih.gov | Consistent flow properties even under varying humidity conditions. |

| Mechanical Interlocking | Smoothens the surface of irregular particles, reducing the potential for them to physically lock together. | Enhanced powder flowability. |

Historical Trajectories of Hydroxyaluminum Benzoate Stearate Research and Future Directions

Evolution of Academic Understanding and Research Paradigms for Aluminum Soaps

The scientific understanding of aluminum soaps, including hydroxyaluminum benzoate (B1203000) stearate (B1226849), has undergone a significant evolution from early empirical observations to sophisticated structural and mechanistic studies. Initially, research focused on the synthesis and basic characterization of these compounds, driven by their practical applications.

Early methods for producing aluminum soaps often involved aqueous double decomposition, reacting an aluminum salt with an alkali soap. google.comgoogle.com However, these methods often yielded products with inconsistent compositions, containing varying ratios of aluminum to fatty acid (1:1 or 1:2) and impurities. google.comgoogle.com A key advancement was the development of non-aqueous reaction methods, such as the reaction between an aluminum alkoxide and fatty acids in an organic solvent. royalsocietypublishing.orgroyalsocietypublishing.org This approach allowed for greater control over the stoichiometry and purity of the resulting aluminum soap. royalsocietypublishing.org Specifically for aluminum benzoate stearate, a process involving the sequential reaction of an aluminum alkoxide with stearic acid and then benzoic acid in an oil base was developed to produce greases with superior physical properties. google.com

The understanding of the chemical nature and structure of aluminum soaps has also progressed considerably. Early studies suggested that aluminum soaps were adsorption complexes of fatty acids on hydrated alumina (B75360). royalsocietypublishing.orgroyalsocietypublishing.org Later, a polymeric formula was proposed, with aluminum-oxygen octahedra forming the backbone of the structure. royalsocietypublishing.orgroyalsocietypublishing.org More recent research, however, has challenged this polymer chain model. High-resolution electron microscopy and rheology measurements suggest that the gelling mechanism of aluminum soaps in hydrocarbons arises from the formation of spherical, nano-sized micelles that aggregate into complex fractal networks. nih.gov This micellar model represents a paradigm shift in understanding the colloidal behavior of these compounds.

The timeline below highlights key milestones in the evolution of aluminum soap research:

| Decade | Key Research Developments |

| Late 19th Century | Initial observations of the gelling of oil solutions by aluminum soaps. culturalheritage.org |

| 1920s | Commercial use of aluminum stearate in paints to suspend pigments and reduce oil absorption. culturalheritage.org Patents issued for the use of aluminum soaps in paints. culturalheritage.org |

| 1940s | Fundamental studies on the composition, structure, and gelling properties of aluminum soaps. acs.orgntis.gov Investigation into the role of water in hydrocarbon gels of aluminum soaps. ntis.govnih.gov |